molecular formula C25H48 B13935888 1-Hexadecyloctahydro-1H-indene CAS No. 55401-73-5

1-Hexadecyloctahydro-1H-indene

Cat. No.: B13935888
CAS No.: 55401-73-5
M. Wt: 348.6 g/mol
InChI Key: XYDNFNUIQWCNEV-UHFFFAOYSA-N
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Description

This compound is part of the indane family, characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring

Preparation Methods

The synthesis of 1-Hexadecyloctahydro-1H-indene can be achieved through several synthetic routes. One common method involves the hydrogenation of 1-Hexadecylindene under specific reaction conditions. This process typically requires the use of a hydrogenation catalyst, such as palladium on carbon (Pd/C), and hydrogen gas at elevated pressures and temperatures . The reaction proceeds as follows:

    Starting Material: 1-Hexadecylindene

    Catalyst: Palladium on carbon (Pd/C)

    Reaction Conditions: Hydrogen gas, elevated pressure, and temperature

The industrial production of this compound may involve similar hydrogenation processes, with optimization for large-scale synthesis to ensure high yield and purity.

Chemical Reactions Analysis

1-Hexadecyloctahydro-1H-indene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions and their conditions are as follows:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The major products formed from oxidation include carboxylic acids and ketones.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reduction typically results in the formation of alcohols.

    Substitution: Substitution reactions can occur at the hexadecyl group or the indane ring. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

1-Hexadecyloctahydro-1H-indene has several scientific research applications across different fields:

    Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, this compound is studied for its potential interactions with biological membranes and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: In industrial applications, this compound is used as a lubricant additive and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Hexadecyloctahydro-1H-indene involves its interaction with specific molecular targets and pathways. The compound can integrate into lipid bilayers of cell membranes, affecting membrane fluidity and permeability. Additionally, it may interact with enzymes and receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

1-Hexadecyloctahydro-1H-indene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the hexadecyl group and the hydrogenated indane ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

55401-73-5

Molecular Formula

C25H48

Molecular Weight

348.6 g/mol

IUPAC Name

1-hexadecyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indene

InChI

InChI=1S/C25H48/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23-21-22-24-19-16-17-20-25(23)24/h23-25H,2-22H2,1H3

InChI Key

XYDNFNUIQWCNEV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1CCC2C1CCCC2

Origin of Product

United States

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